(S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Overview
Description
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make them suitable for use in various pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .
Biochemical Analysis
Biochemical Properties
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and contextFor example, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes related to these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This includes the inhibition of enzymes by binding to their active sites, as well as the activation of certain receptors through allosteric modulation . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, the binding of this compound to a target enzyme can result in the inhibition of its catalytic activity, thereby altering the metabolic pathways in which the enzyme is involved.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to a decrease in its potency and efficacy . In in vitro studies, the temporal effects of this compound have been observed to include changes in cellular responses, such as alterations in cell proliferation and apoptosis rates. In in vivo studies, long-term exposure to this compound can result in cumulative effects on tissue function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of specific enzymes or modulation of signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, while exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites that can further interact with cellular targets.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its efficacy and specificity in modulating cellular processes.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNDTNDOHQMTI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651734 | |
Record name | tert-Butyl methyl[(3S)-piperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309962-63-8 | |
Record name | tert-Butyl methyl[(3S)-piperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.